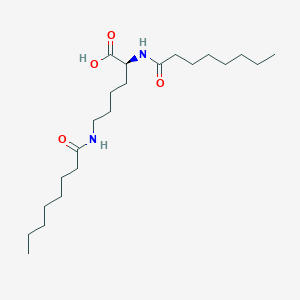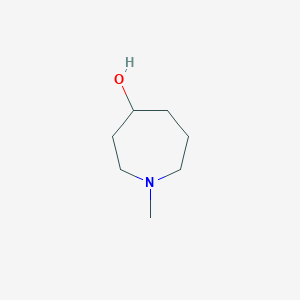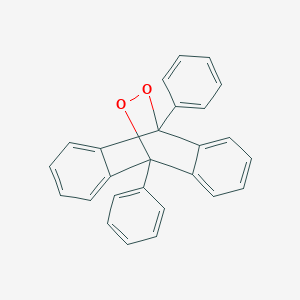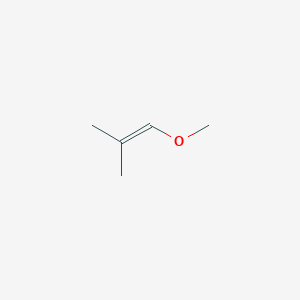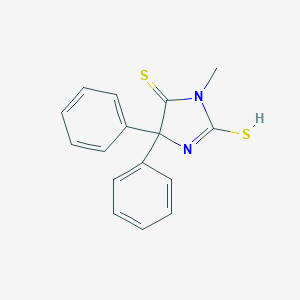
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied extensively for its potential use as a neurotoxin in animal models of Parkinson's disease. When 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is administered to animals, it is selectively taken up by dopamine-producing neurons in the brain, where it is metabolized to the toxic metabolite MPP+. MPP+ then causes the degeneration of these neurons, leading to a Parkinson's-like syndrome. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disease.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves its metabolism to MPP+, which then causes the degeneration of dopamine-producing neurons in the brain. MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death. The specific mechanism by which MPP+ causes the selective degeneration of dopamine-producing neurons is not fully understood, but it is thought to involve the selective uptake of MPP+ by these neurons.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has a range of biochemical and physiological effects, including the selective degeneration of dopamine-producing neurons in the brain, the inhibition of mitochondrial complex I, and the induction of oxidative stress. 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has also been shown to have immunosuppressive effects, and it has been studied for its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione in lab experiments is its selective toxicity to dopamine-producing neurons in the brain. This allows researchers to study the pathophysiology of Parkinson's disease in a more targeted way than other models of the disease. However, one limitation of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is that it is a potent neurotoxin, and care must be taken to ensure that it is handled safely in the lab.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione. One area of interest is the development of new treatments for Parkinson's disease based on the selective degeneration of dopamine-producing neurons. Another area of interest is the use of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves the reaction of thiosemicarbazide with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with methyl iodide. This method was first described in a 1979 paper by Zaremba and colleagues, and it has since been used in numerous studies of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione.
Propiedades
Número CAS |
16116-38-4 |
|---|---|
Nombre del producto |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
Fórmula molecular |
C16H14N2S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-methyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C16H14N2S2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) |
Clave InChI |
UBDWGZOSBWODRB-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CN1C(=S)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



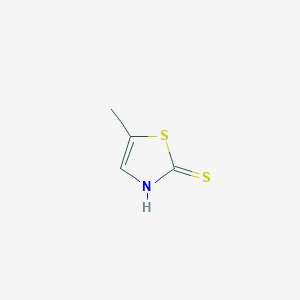
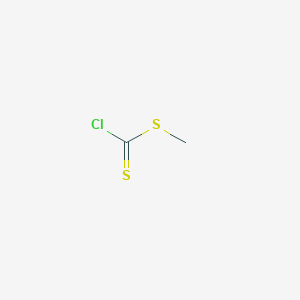

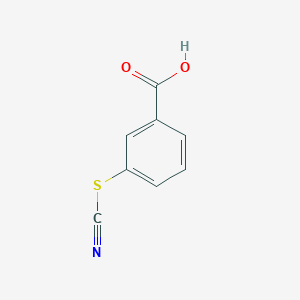

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

